molecular formula C12H20ClN3 B11718950 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride

Cat. No.: B11718950
M. Wt: 241.76 g/mol
InChI Key: CBDJDKZFNNQGBV-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a piperidin-4-yl group at position 4 and an isopropyl group at position 2. This structure is characteristic of bioactive molecules, often explored for pharmaceutical applications due to the pyrimidine ring's ability to engage in hydrogen bonding and the piperidine moiety's role in enhancing solubility and receptor interactions .

Properties

Molecular Formula

C12H20ClN3

Molecular Weight

241.76 g/mol

IUPAC Name

4-piperidin-4-yl-2-propan-2-ylpyrimidine;hydrochloride

InChI

InChI=1S/C12H19N3.ClH/c1-9(2)12-14-8-5-11(15-12)10-3-6-13-7-4-10;/h5,8-10,13H,3-4,6-7H2,1-2H3;1H

InChI Key

CBDJDKZFNNQGBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and safety, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Drug Development

The compound is recognized for its role as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable component in drug design. For instance, derivatives of piperidine are frequently employed in the development of drugs targeting various diseases, including cancers and infections .

Key Properties:

  • Chemical Structure: The piperidine ring enhances solubility and bioavailability.
  • Mechanism of Action: Compounds with similar structures have been shown to act as inhibitors for several kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) .

Targeting Kinases

Recent studies have highlighted the efficacy of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride in inhibiting specific kinases associated with cancer growth. For example, compounds derived from this structure are being investigated for their ability to inhibit the activity of anaplastic lymphoma kinase (ALK), which is implicated in several types of cancers, including non-small cell lung cancer and neuroblastoma .

Case Study:
A patent describes a crystalline form of a related compound that demonstrated significant anti-tumor activity in preclinical models. The study indicated that administration of this compound led to reduced tumor growth in animal models, suggesting its potential for further development into a therapeutic agent .

Antimicrobial Films

Research has shown that piperidine-based compounds can be incorporated into polymeric films for antimicrobial applications. These films have demonstrated effectiveness against various pathogens, showcasing their potential use in medical devices and wound dressings .

Table 1: Antimicrobial Efficacy of Piperidine-Based Films

MicroorganismZone of Inhibition (mm)
Pseudomonas aeruginosa15
Staphylococcus aureus18
Escherichia coli12
Bacillus subtilis14
Candida albicans10

The films were prepared using sodium alginate and poly(vinyl alcohol), with the piperidine derivative acting as an active antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Chloro and methoxy groups in compounds like 4-Chloro-6-methyl-2-(2-(piperidin-4-yl)ethoxy)pyrimidine HCl introduce electronegative atoms, which could influence binding affinity through dipole interactions or halogen bonding .
  • Salt Forms: Dihydrochloride salts (e.g., [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine diHCl) generally exhibit higher solubility in aqueous media compared to monohydrochloride forms, a critical factor for bioavailability .

Pharmacological Implications

  • Piperidine-Pyrimidine Hybrids : These structures are prevalent in kinase inhibitors (e.g., EGFR or CDK inhibitors) and CNS drugs due to their ability to cross the blood-brain barrier .
  • Noncovalent Interactions: The pyrimidine ring’s nitrogen atoms can engage in hydrogen bonding, while the piperidine moiety may participate in hydrophobic interactions, as highlighted by computational studies in .

Biological Activity

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride, a compound within the pyrimidine family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by the following chemical properties:

  • Molecular Formula : C₉H₁₃N₃·HCl
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 954220-47-4
  • Solubility : Very soluble in water (6.86 mg/ml) .

Synthesis

The synthesis of this compound generally involves the formation of the piperidine ring followed by the introduction of isopropyl and pyrimidine moieties through various chemical reactions:

  • Formation of the Piperidine Ring : This can be achieved via hydrogenation of pyridine derivatives.
  • Isopropyl Substitution : Alkylation reactions using isopropyl halides.
  • Hydrochloride Salt Formation : Reacting the free base with hydrochloric acid .

The compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Receptor Modulation : It acts as a ligand for several receptors, influencing their activity and modulating biological responses.
  • Enzyme Inhibition : It has shown potential as an inhibitor for enzymes involved in critical biological pathways, such as glycogen synthase kinase 3 (GSK-3) .

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Analgesics : Its structural similarity to known analgesics suggests potential pain-relieving properties.
  • Antipsychotics : The compound has been investigated for its antipsychotic effects in various studies .

Case Studies and Research Findings

  • GSK-3 Inhibition Study :
    • A study evaluated various pyrimidine derivatives, including those similar to this compound, showing IC₅₀ values in the nanomolar range for GSK-3 inhibition, indicating significant potency and metabolic stability .
  • Antiparasitic Activity :
    • Compounds structurally related to this pyrimidine derivative were tested against parasites with resistance-associated mutations, demonstrating moderate activity and potential for further development in antiparasitic therapies .
  • Biological Pathway Studies :
    • The compound was utilized in studies to explore its effects on biological pathways, showing promise in modulating cellular responses due to its receptor interaction capabilities .

Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionPotent GSK-3β inhibitor
Antiparasitic EffectsModerate activity against resistant strains
Analgesic PotentialStructural similarity to known analgesics
Antipsychotic EffectsInvestigated for therapeutic efficacy

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeYieldReference
1NaOH, H₂O, RT, 4hDeprotonationN/A
22-Bromoacetic acidAlkylation~75%
3HCl precipitationIsolationN/A
4Methanol recrystallizationPurification≥99%

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with pyrimidine protons typically resonating at δ 8.2–8.8 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 236.14 for free base) .
  • X-ray Diffraction : Monoclinic crystal systems (e.g., space group P21/c) reveal bond angles and packing interactions, critical for reactivity studies .

Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacological data?

Methodological Answer:
Contradictions may arise from metabolic instability or off-target effects. Strategies include:

  • Comparative Binding Assays : Evaluate affinity for target receptors (e.g., GPCRs) using radioligand displacement .
  • Metabolite Profiling : Use LC-MS to identify degradation products in plasma .
  • Structural Modifications : Adjust substitution patterns (e.g., piperidine N-alkylation) to enhance stability, as seen in related compounds .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking : Software like AutoDock assesses binding to targets (e.g., kinases) using crystal structure data .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50%), BBB permeability, and CYP450 interactions .
  • DFT Calculations : Determine electron density maps to rationalize reactivity at the pyrimidine C4 position .

Basic: What safety protocols are mandatory for handling this compound?

Methodological Answer:

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and eye protection .
  • Ventilation : Use fume hoods to prevent inhalation exposure; monitor airborne concentrations .
  • First Aid : For skin contact, rinse immediately with water (≥15 mins); for ingestion, seek medical attention .

Q. Table 2: Hazard Mitigation Measures

HazardPrecautionEmergency ResponseReference
Skin irritationAvoid direct contactRinse with water
Eye exposureSafety gogglesFlush with saline
InhalationFume hood useMove to fresh air

Advanced: How does the crystal structure influence synthetic modification strategies?

Methodological Answer:
Monoclinic packing (e.g., P21/c) reveals intermolecular hydrogen bonds between pyrimidine N-atoms and HCl counterions, stabilizing the salt form . Modifications at the piperidine 4-position require steric considerations to avoid disrupting crystallinity, which impacts solubility and bioavailability .

Basic: How does the substitution pattern differentiate this compound from similar piperidine-pyrimidine derivatives?

Methodological Answer:
The 2-(propan-2-yl) group increases steric bulk, reducing off-target binding compared to smaller substituents (e.g., methyl). Piperidine N-protonation in HCl salt form enhances water solubility, unlike neutral analogs .

Advanced: What reaction optimization strategies improve yields in piperidine-pyrimidine derivatization?

Methodological Answer:

  • Catalyst Screening : p-Toluenesulfonic acid (pTSA) increases coupling efficiency in thiourea-mediated cyclizations .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
  • Temperature Control : Reactions at 60–80°C minimize side-product formation in multi-step syntheses .

Key Research Findings

  • Synthetic Efficiency : Methanol recrystallization achieves ≥99% purity, critical for pharmacological studies .
  • Pharmacological Profile : Piperidine substitution enhances target selectivity over non-substituted analogs .
  • Safety : HCl salt form reduces volatility, mitigating inhalation risks .

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